Boc-2-(4-aminophenyl)ethanol

Description

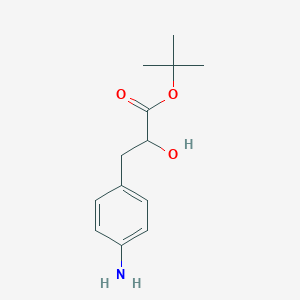

Boc-2-(4-aminophenyl)ethanol is a tert-butoxycarbonyl (Boc)-protected derivative of 2-(4-aminophenyl)ethanol. The parent compound, 2-(4-aminophenyl)ethanol (CAS: 104-10-9), has the molecular formula C₈H₁₁NO (MW: 137.18 g/mol) and features a primary amine (-NH₂) and hydroxyl (-OH) group on a phenyl-ethanol backbone . The Boc group is introduced to protect the amine during synthetic processes, enhancing stability and directing reactivity.

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

tert-butyl 3-(4-aminophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11,15H,8,14H2,1-3H3 |

InChI Key |

ICBRBCYZLWBRJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for Boc-2-(4-aminophenyl)ethanol involves the following steps:

Reactants: 8.68 g of triphenylphosphine and 7.85 g of tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate are dissolved in 85 mL of dichloromethane under an argon atmosphere.

Cooling: The mixture is cooled to 0°C.

Addition: 5.95 g of N-bromosuccinimide is added portionwise over 25 minutes.

Stirring: The mixture is stirred for 3 hours at 0°C.

Workup: The solvent is evaporated, and the residue is taken up in ether. The precipitate is filtered off and discarded.

Purification: The filtrate is evaporated, and the residue is purified by chromatography on silica gel using a 10/90 ethyl acetate/heptane eluent to yield tert-butyl [4-(2-bromoethyl)phenyl]carbamate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is selectively removable under acidic or thermal conditions, enabling access to free amines for downstream reactions.

Key Findings :

-

Thermal deprotection avoids acid catalysts, enabling cleaner product isolation in flow systems .

-

Acidic cleavage preserves the hydroxyl group, leaving it available for subsequent functionalization.

Oxidation Reactions

The ethanol moiety undergoes oxidation to form ketones or carboxylic acids, depending on reaction conditions.

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 80°C, 4 h | 4-Aminophenylacetic acid | Over-oxidation to carboxylic acid | |

| PCC (Pyridinium chlorochromate) | DCM, room temperature, 6 h | 2-(4-Aminophenyl)acetaldehyde | Mild oxidation to aldehyde |

Mechanistic Insight :

-

KMnO₄ in acidic media cleaves the C–OH bond, forming a ketone intermediate that oxidizes further to a carboxylic acid.

-

PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation.

Coupling Reactions

The hydroxyl and amine groups participate in nucleophilic substitutions or condensations.

Applications :

-

Ester derivatives serve as intermediates in polymer synthesis.

-

Amide formation is critical in pharmaceutical synthesis (e.g., mirabegron intermediates) .

Acylation and Carbamate Formation

The free amine (post-Boc removal) reacts with acylating agents to form stable derivatives.

Notable Observations :

-

Acylation occurs preferentially at the amine over the hydroxyl group under basic conditions .

-

Re-protection with Boc₂O restores stability for multi-step syntheses.

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings.

Efficiency Metrics :

Scientific Research Applications

N-Boc-2-(4-Aminophenyl)ethanol, also known as tert-butyloxycarbonyl-protected 2-(4-aminophenyl)ethanol, is a versatile compound with significant applications in chemical synthesis . It is a key building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals . The presence of the Boc protecting group makes it an ideal intermediate for selectively protecting amine groups, which is essential for maintaining the integrity of the primary amine functionality during chemical transformations .

Applications in Chemical Synthesis

N-Boc-2-(4-Aminophenyl)ethanol is widely used in the preparation of peptide derivatives and drug molecules . Its strategic placement within synthetic pathways enables the efficient construction of complex molecular structures, streamlining synthetic routes and enhancing overall efficiency .

Key Roles:

- Protecting Group: The Boc group selectively protects amine groups, facilitating desired chemical transformations .

- Versatile Intermediate: It serves as a valuable synthetic precursor in constructing biologically active compounds and advanced materials .

- Pharmaceutical Synthesis: N-Boc-2-(4-Aminophenyl)ethanol is employed in synthesizing various pharmaceuticals due to its ability to maintain the primary amine functionality .

Synthesis of (R)-4-(2-(2-hydroxyl-2-phenylethylamine base) ethyl) anilino carboxylate

N-Boc-2-(4-aminophenyl) ethanol is involved in the synthesis of (R)-4-(2-(2-hydroxyl-2-phenylethylamine base) ethyl) anilino carboxylate . The process involves several steps, including the replacement of the amino group on N-Boc-2-(4-aminophenyl) ethanol with an amido phenenyl alcohol .

Process Steps:

- (Boc)2O Reaction: (Boc)2O replaces the amino group on N-Boc-2-(4-aminophenyl) ethanol .

- Oxidation Reaction: The hydroxyl oxygen on N-Boc-2-(4-aminophenyl) ethanol is converted into an aldehyde radical .

- Condensation and Reduction: The aldehyde radical on N-Boc-2-(4-aminophenyl) acetaldehyde undergoes dehydrating condensation with (R)-2-amino-1-phenylethyl alcohol, followed by reduction .

This method offers a cost-effective route for synthesizing the intermediate, with high product yield, making it suitable for large-scale industrial production . The resulting intermediate simplifies the synthesis of Mirabegron, improving both yield and purity .

Development of EphA2 and HDAC Dual Inhibitors

N-(4-(3-(2-aminophenyl)ureido)phenyl)-4-methylbenzamide was identified as an inhibitor of both EphA2 and HDAC . This compound is part of a series of 1-(2-aminophenyl)-3-arylurea derivatives synthesized via a simple and convenient route . Biological assays have demonstrated that some of these compounds exhibit potential antiproliferative activity across a range of human cancer cell lines . Simultaneous inhibition of EphA2 and HDAC presents a promising approach in cancer therapy .

Structure-Activity Relationship (SAR) Studies

In the context of small molecule inhibition of EWS-FLI1, N-Boc-2-(4-aminophenyl)ethanol derivatives have been used to explore structure-activity relationships .

Key Findings from SAR Studies:

- Importance of the 4,7-Position: Investigation highlights the significance of the 4,7-position on the indoline for optimal inhibition .

- Free Amine Essential: The presence of a free amine is crucial for inhibitory activity .

- Hydroxyl Group Not Required: Removal of the alcohol group by dehydration does not eliminate binding, indicating the hydroxyl group is not essential .

- Hydrogen Bond Donation: The loss of activity when hydrogen bond donation is removed suggests the alcohol group does not act as a hydrogen bond donor .

- Para-Position Modifications: Modifications at the para-position on the phenyl ring influence activity . Electron-withdrawing groups at the 4-methoxy position result in a loss of activity . The 4-thiomethyl derivative retains activity comparable to the lead compound, while the 4-methylamine and 4-dimethylamine derivatives show increased potency .

Mechanism of Action

The mechanism of action of Boc-2-(4-aminophenyl)ethanol involves the protection of amino groups through the formation of a carbamate. The Boc group is stable under most nucleophilic and basic conditions, making it an ideal protecting group . The protection mechanism involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc2O), resulting in the formation of a carbamate and the release of carbon dioxide (CO2) and tert-butanol .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-(4-Methoxyphenyl)ethanol

- Molecular Formula : C₉H₁₂O₂ (MW: 152.19 g/mol)

- Key Differences : Replaces -NH₂ with -OMe, increasing hydrophobicity.

- Applications: Used in studies requiring non-polar analogs. Solubility in ethanol is comparable to 2-(4-aminophenyl)ethanol .

2-(4-Aminophenyl)-N-methylacetamide

- Molecular Formula : C₁₀H₁₂N₂O (MW: 176.22 g/mol)

- Key Differences : Substitutes -OH with an N-methylacetamide group.

- Applications: Acts as a drug intermediate; insoluble in water but ethanol-soluble .

2-Amino-2-(4-methoxyphenyl)ethanol

- Molecular Formula: C₉H₁₃NO₂ (MW: 167.21 g/mol)

- Key Differences : Features both -NH₂ and -OMe groups on adjacent carbons.

- Applications: Potential chiral center for asymmetric synthesis .

Critical Analysis of Key Differences

- Amine Protection: Boc-2-(4-aminophenyl)ethanol offers controlled reactivity compared to unprotected analogs like 2-(4-aminophenyl)ethanol, which participates in spontaneous hydrogen bonding .

- Solubility Trends: Methoxy-substituted derivatives (e.g., 2-(4-methoxyphenyl)ethanol) exhibit higher hydrophobicity, limiting aqueous solubility but enhancing organic phase partitioning .

- Biological Relevance: While unprotected amines (e.g., in 2-(4-aminophenyl)benzothiophene derivatives) show antitumor activity , Boc-protected analogs are typically intermediates rather than active pharmaceuticals.

Q & A

Q. What are the key synthetic routes for Boc-2-(4-aminophenyl)ethanol, and what methodological considerations are critical?

this compound is typically synthesized via selective protection of the amine group using tert-butoxycarbonyl (Boc) anhydride. A general method involves:

- Reacting 2-(4-aminophenyl)ethanol with Boc anhydride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at 0–25°C.

- Monitoring reaction progress via TLC or HPLC to ensure complete Boc protection .

- Purification by column chromatography or recrystallization to isolate the product.

Key considerations : Control of reaction pH and temperature to avoid premature deprotection or side reactions.

Q. How should researchers handle safety and waste disposal for this compound?

- Safety : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact due to potential irritant properties .

- Waste disposal : Separate organic waste containing Boc-protected amines and neutralize acidic/basic residues before disposal. Collaborate with certified waste management services for environmentally compliant handling .

Q. What solvents and conditions optimize the solubility of this compound in synthetic workflows?

- Preferred solvents : THF, dichloromethane (DCM), and ethyl acetate due to high solubility of Boc-protected intermediates.

- Avoid : Protic solvents (e.g., water, methanol) unless necessary for specific reaction steps, as they may induce partial deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (NMR, IR) for this compound?

- NMR analysis : Compare experimental H/C NMR shifts with computational predictions (e.g., DFT calculations). For example, the Boc group’s tert-butyl protons should appear as a singlet at ~1.3–1.5 ppm .

- IR validation : Confirm the presence of carbonyl (C=O) stretches at ~1680–1720 cm and amine N-H absence (due to protection) .

- Troubleshooting : If discrepancies arise, check for residual solvents, incomplete protection, or degradation products via LC-MS .

Q. What crystallographic strategies are recommended for determining the structure of this compound?

- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from DCM/hexane mixtures .

- Refinement : Employ SHELXL for structure solution and refinement. Validate hydrogen bonding networks (e.g., O-H···O/N interactions) and torsional angles to confirm stereochemistry .

- Advanced tip : Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) entries for similar Boc-protected compounds .

Q. How can reaction yields be improved in this compound synthesis?

- Optimization strategies :

- Yield analysis : Compare yields under varying conditions (e.g., solvent polarity, temperature) using DOE (Design of Experiments) principles.

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Q. How can researchers validate the purity of this compound for mechanistic studies?

- Analytical methods :

- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for absolute purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.